3-Bromo-N,N-dimethyl-5-(propane-2-sulfonylamino)-benzamide
Description
Properties
IUPAC Name |
3-bromo-N,N-dimethyl-5-(propan-2-ylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S/c1-8(2)19(17,18)14-11-6-9(5-10(13)7-11)12(16)15(3)4/h5-8,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJSWBZEZLBANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC(=CC(=C1)C(=O)N(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrochemical Bromination Using Hydrobromic Acid
The electrochemical bromination method described in patents CN103060837A and CN103060837B provides a scalable route for introducing bromine at the 3-position of N,N-dimethylbenzamide derivatives. In a diaphragm electrolytic cell with platinum electrodes, 2-amino-N,3-dimethylbenzamide undergoes bromination in a weak alkaline system containing hydrobromic acid (35–45%) and dilute sulfuric acid (10–20%). The reaction proceeds at room temperature under a current of 0.20–0.50 A and voltage of 1.36–2.28 V, achieving 97.12% yield within 4 hours. This method avoids liquid bromine, mitigating equipment corrosion and environmental pollution.
Reaction Parameters and Efficiency
-
Electrolyte Composition : A 1:1–3 mass ratio of 2-amino-N,3-dimethylbenzamide to hydrobromic acid ensures optimal bromine generation.
-
Solvent System : Tetrahydrofuran (THF) and dilute sulfuric acid (1g substrate:8–14mL acid) enhance proton conductivity and current efficiency (>90%).
-
Product Purity : Post-reaction crystallization in ethanol-water mixtures yields >95% pure 3-bromo intermediates.
Table 1: Comparative Analysis of Bromination Methods
| Method | Yield (%) | Reaction Time (h) | Purity (%) | Environmental Impact |
|---|---|---|---|---|
| Electrochemical | 97.12 | 4 | >95 | Low |
| Liquid Br₂ | 89.70 | 15 | 85–90 | High |
| N-Bromosuccinimide | 75–80 | 8 | 90–92 | Moderate |
Integrated Synthetic Pathway for 3-Bromo-N,N-dimethyl-5-(propane-2-sulfonylamino)-benzamide
Sequential Bromination-Sulfonylation Approach
Critical Process Considerations
-
Protection-Deprotection : The amine group at the 5-position may require acetylation during bromination to prevent undesired side reactions.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product with >90% purity.
Industrial Scalability and Environmental Impact
Advantages of Electrochemical Bromination
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the sulfonyl group, reducing it to a sulfide.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (RNH2).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines (RNH2).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrogenated or sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Bromo-N,N-dimethyl-5-(propane-2-sulfonylamino)-benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-dimethyl-5-(propane-2-sulfonylamino)-benzamide involves its interaction with specific molecular targets. The bromine atom and the sulfonylamino group play crucial roles in binding to target sites, while the dimethylamino group influences the compound’s solubility and bioavailability. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in the Benzamide Family
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Key Features : 3-methylbenzamide with an N,O-bidentate directing group (2-hydroxy-1,1-dimethylethyl).
- Comparison: Functional Groups: Lacks sulfonamide and bromine but includes a methyl group and hydroxylated tertiary alcohol. Applications: Used in metal-catalyzed C–H bond functionalization due to its directing group . Synthesis: Prepared via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, contrasting with the sulfonylation steps required for the target compound.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Key Features : Benzamide linked to a 3,4-dimethoxyphenethyl group.
- Comparison :
- Substituents : Methoxy groups enhance lipophilicity, unlike the polar sulfonamide in the target compound.
- Biological Relevance : Similar benzamides are explored for HDAC inhibition but with lower potency compared to hydroxamate derivatives (e.g., SAHA) .
- Synthesis Yield : 80% via benzoyl chloride and amine coupling, suggesting efficient scalability compared to brominated sulfonamides .
Sulfonamido-Benzamide Derivatives
3-((5-Bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-2-hydroxy-N-methyl-5-(pentafluorosulfanyl)benzamide (7g)
- Key Features : Bromine and chlorine substituents, pentafluorosulfanyl group, and sulfonamide linkage.
- Comparison: Halogen Effects: Bromine at position 5 (vs. position 3 in the target compound) may alter steric interactions in enzyme binding. Synthesis: Lower yield (17%) due to complex purification steps, highlighting challenges in synthesizing halogenated sulfonamides .
3-((5-Bromo-2-hydroxyphenyl)sulfonamido)-5-(1-cyanocyclobutyl)-N-methylbenzamide (7h)
- Key Features: Bromine, cyanocyclobutyl, and sulfonamide groups.
- Comparison: Cyanocyclobutyl Moiety: Introduces conformational rigidity, contrasting with the flexible propane-2-sulfonylamino group in the target compound. Biological Activity: Demonstrated HDAC inhibition with IC50 values in the micromolar range, suggesting bromine’s role in enhancing binding affinity .
Biological Activity
Overview
3-Bromo-N,N-dimethyl-5-(propane-2-sulfonylamino)-benzamide is an organic compound classified as a benzamide derivative. Its unique structure, characterized by a bromine atom at the third position of the benzene ring, a dimethylamino group, and a propane-2-sulfonylamino group, suggests potential biological activity that warrants investigation. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
- IUPAC Name: 3-bromo-N,N-dimethyl-5-(propan-2-ylsulfonylamino)benzamide
- Molecular Formula: C12H17BrN2O3S
- Molecular Weight: 351.24 g/mol
- InChI Key: InChI=1S/C12H17BrN2O3S/c1-8(2)19(17,18)14-11-6-9(5-10(13)7-11)12(16)15(3)4/h5-8,14H,1-4H3
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The bromine atom and sulfonylamino group are critical for binding to target sites, while the dimethylamino group enhances solubility and bioavailability. The compound may modulate enzyme activity or receptor interactions, leading to various biological effects such as antiproliferative and antimicrobial activities.
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related benzamide derivatives have shown potent cytotoxicity against Molt-3 leukemia cells and solid tumor lines with IC50 values below 6.5 µM . The mechanism often involves S-phase arrest in the cell cycle, suggesting potential for further development as anticancer agents.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. A related study demonstrated that benzamide derivatives could exhibit antibacterial efficacy against resistant strains of Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) as low as 0.39 µg/mL . This highlights the relevance of sulfonamide groups in enhancing antimicrobial activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromo-N,N-dimethylbenzamide | Lacks sulfonylamino group | Different pharmacological profile |
| N,N-Dimethyl-5-(propane-2-sulfonylamino)-benzamide | Lacks bromine substituent | Varies in solubility and target interaction |
| 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzenesulfonamide | Contains trifluoromethyl group | Potentially different biological effects |
Case Studies and Research Findings
- Anticancer Research : A study focusing on benzamide derivatives found that certain compounds induced apoptosis in cancer cells through mitochondrial pathways, suggesting that this compound may share similar mechanisms .
- Antimicrobial Testing : Investigations into the antimicrobial properties of related compounds revealed effective inhibition of bacterial growth at low concentrations, supporting the hypothesis that structural modifications can enhance biological activity .
Q & A
Q. What synthetic strategies are recommended for preparing 3-Bromo-N,N-dimethyl-5-(propane-2-sulfonylamino)-benzamide?
The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:
- Bromination : Selective bromination at the 3-position using reagents like NBS (N-bromosuccinimide) under radical or electrophilic conditions.
- Sulfonamide introduction : Reaction of the amine intermediate with propane-2-sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF .
- N,N-Dimethylation : Alkylation of the benzamide nitrogen using methyl iodide or dimethyl sulfate under basic conditions.
Critical considerations: Monitor reaction progress via TLC or LC-MS to avoid over-bromination or sulfonamide hydrolysis.
Q. How should researchers validate the purity and structural integrity of this compound?
A multi-technique approach is essential:
- NMR : Confirm substitution patterns (e.g., bromine at C3, sulfonamide at C5) via H and C NMR. Aromatic protons adjacent to bromine typically deshield to ~7.5–8.0 ppm.
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ peak at m/z ~403.02 for CHBrNOS).
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Q. What solvent systems are optimal for solubility studies of this compound?
The compound’s solubility is influenced by its sulfonamide and bromine groups:
- Polar aprotic solvents : DMSO or DMF (high solubility, ideal for biological assays).
- Chlorinated solvents : Dichloromethane or chloroform (useful for crystallization).
- Aqueous buffers : Limited solubility; use co-solvents (e.g., 10% DMSO in PBS) for in vitro studies.
Note: Conduct stability tests in these solvents via UV-Vis spectroscopy to detect degradation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Molecular docking : Use tools like AutoDock Vina to predict binding to targets (e.g., enzymes or receptors). The sulfonamide group often engages in hydrogen bonding with catalytic residues .
- QSAR studies : Correlate substituent effects (e.g., bromine vs. chlorine) with activity using descriptors like logP and polar surface area. Software such as Schrödinger’s QikProp is recommended .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS). Focus on sulfonamide-water interactions .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
- Dose-response curves : Re-evaluate IC values under standardized conditions (e.g., pH, serum content).
- Off-target profiling : Screen against related receptors/enzymes (e.g., kinase panels) to identify confounding interactions .
- Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from compound degradation .
Q. What strategies optimize in vivo pharmacokinetics for this compound?
- LogD optimization : Modify substituents to achieve logD ~2–3 (balance between absorption and metabolism).
- Prodrug approaches : Mask the sulfonamide as a tert-butyl carbamate to enhance oral bioavailability .
- Plasma protein binding assays : Use equilibrium dialysis to measure unbound fraction, critical for dose adjustment .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Derivative Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl, 80°C | 65–75 | |
| Sulfonamide formation | Propane-2-sulfonyl chloride, EtN, DCM | 80–85 | |
| N,N-Dimethylation | CHI, NaH, THF, 0°C → RT | 90–95 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
